N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide
Description
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
N-(1-acetyl-5-oxo-4H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C7H9N3O3/c1-4(11)8-6-3-7(13)10(9-6)5(2)12/h3H2,1-2H3,(H,8,9,11) |
InChI Key |
QUCXPPUNQIQVGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(=O)C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the cyclization of 1,3-diketones with hydrazine hydrate under acidic or basic conditions to form the pyrazole ring. The acetylation of the resulting pyrazole intermediate can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can facilitate large-scale production. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole compounds.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or acetamide groups, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide and its analogs:
Functional and Crystallographic Differences
- Methoxy groups (e.g., in ) enhance electron density, increasing susceptibility to electrophilic attacks.
Crystal Packing :
- Compounds with bulky substituents (e.g., benzyl in ) exhibit distinct lattice constants due to steric hindrance and π-π interactions. For example, trichloro-acetamide derivatives show space group variations (e.g., P21/c vs. P-1) depending on meta-substituents .
- Hydrogen-bonding patterns, analyzed via graph set theory (as in ), likely differ: the target compound’s acetyl group may form stronger C=O···H-N interactions compared to methyl analogs.
Biological Activity
N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a compound belonging to the pyrazolone class, which has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a pyrazolone ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolone derivatives. For instance, a review noted that various pyrazole compounds exhibit significant cytotoxic effects against several cancer cell lines. Notably, compounds similar to this compound demonstrated promising IC50 values against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 12.50 | |
| Similar Pyrazole Derivative | A549 | 26.00 | |
| Pyrazolone Analog | HepG2 | 17.82 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX has been documented in various studies.
The biological activity of this compound can be attributed to its interaction with specific cellular pathways:
- Inhibition of Kinases : Compounds within the pyrazolone class have shown efficacy in inhibiting kinases involved in cell proliferation.
- Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Anti-inflammatory Pathways : The inhibition of NF-kB signaling has been linked to the anti-inflammatory effects observed with pyrazolone derivatives.
Case Studies
Several case studies have explored the efficacy of pyrazolone derivatives in clinical settings:
- Study on MCF7 Cells : A study demonstrated that this compound significantly reduced cell viability in MCF7 cells through apoptosis induction.
- A549 Cell Line Assessment : Another investigation found that this compound inhibited growth in A549 cells by modulating cell cycle progression.
Q & A
Basic: What are the common synthetic routes for preparing N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. For example, diethyl acetone-1,3-dicarboxylate reacts with hydrazine hydrate in ethanol to form a pyrazolone intermediate (e.g., ethyl 2-(4,5-dihydro-5-oxo-1H-pyrazol-3-yl)acetate). Subsequent acetylation using acetyl chloride or acetic anhydride introduces the acetyl group. Alternative routes involve the use of DMF-dimethylacetal (DMFDMA) for regioselective functionalization of the pyrazole ring .
Key Considerations:
- Reagent Selection: DMFDMA enhances reaction efficiency by stabilizing intermediates via intramolecular hydrogen bonding.
- Solvent Choice: Toluene or ethanol at room temperature minimizes side reactions .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy:
- ¹H NMR identifies protons on the pyrazole ring (δ 2.1–2.5 ppm for acetyl groups, δ 3.8–4.2 ppm for dihydro protons).
- ¹³C NMR confirms carbonyl carbons (C=O at ~170–175 ppm).
IR Spectroscopy: Detects C=O stretches (~1650–1750 cm⁻¹) and N-H stretches (~3200 cm⁻¹).
Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 231.2563 for C₁₂H₁₃N₃O₂) .
Data Interpretation Tip: Overlapping signals in NMR can be resolved using 2D techniques (e.g., COSY, HSQC) .
Advanced: How can crystallization challenges be addressed during structural analysis?
Methodological Answer:
Crystallization is often hindered by the compound’s polar functional groups. Strategies include:
- Solvent Screening: Use mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate) to modulate solubility.
- Additive Use: Co-crystallize with naphthalene-2,3-diol to stabilize hydrogen-bonded networks .
- Refinement Tools: Employ SHELXL for high-resolution refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .
Example from Literature: A co-crystal with naphthalene-2,3-diol (1:1 ratio) yielded a monoclinic lattice (space group P2₁/c) with R-factor < 0.05 .
Advanced: How should researchers resolve contradictions in spectral vs. crystallographic data?
Methodological Answer:
Discrepancies often arise from dynamic vs. static structural features:
- Dynamic Effects in Solution: Tautomerism or rotational isomerism (e.g., keto-enol equilibria) may cause NMR signal splitting absent in the solid state.
- X-ray vs. DFT: Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries. For example, the C=O bond in the acetyl group may appear elongated in crystallography due to electron delocalization .
Validation Protocol:
Perform variable-temperature NMR to detect tautomeric shifts.
Use SHELXL’s TWIN and HKLF5 commands to model twinning in crystallographic data .
Advanced: What strategies optimize hydrogen-bonding analysis for this compound?
Methodological Answer:
Apply graph set analysis (Etter’s formalism) to classify hydrogen-bond patterns:
- Descriptors: Use D (donor), A (acceptor), and R (ring motifs) to map interactions. For example, N-H···O=C chains form C(4) motifs in the pyrazole ring .
- Software Tools: Mercury (CCDC) or CrystalExplorer visualize and quantify interactions.
Case Study: In N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide, a bifurcated N-H···O hydrogen bond (graph set R₂²(8) ) stabilizes the crystal packing .
Advanced: How to design a molecular docking study for evaluating biological activity?
Methodological Answer:
Target Selection: Prioritize enzymes with pyrazole-binding pockets (e.g., cyclooxygenase-2, viral polymerases).
Docking Workflow:
- Prepare the ligand (AMBER force field) and receptor (PDB ID: 1CX2).
- Use AutoDock Vina or Glide for flexible docking.
- Validate with MM/GBSA binding energy calculations.
Insights from Analogues: Pyrazole derivatives like N-(3-methyl-1-phenylpyrazol-5-yl)sulfonamides show antiviral activity via polymerase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
